![molecular formula C20H14BrNO4 B5372243 4-{2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-cyanovinyl}benzoic acid](/img/structure/B5372243.png)
4-{2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-cyanovinyl}benzoic acid
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Overview
Description
4-{2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-cyanovinyl}benzoic acid, also known as BRD0705, is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
4-{2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-cyanovinyl}benzoic acid acts as a competitive inhibitor of the BET proteins, specifically binding to the bromodomain pockets of these proteins and preventing their interaction with acetylated histones. This results in the downregulation of oncogenic gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.
Advantages and Limitations for Lab Experiments
One advantage of 4-{2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-cyanovinyl}benzoic acid as a research tool is its high potency and selectivity for the BET proteins. However, its low solubility in aqueous solutions can make it difficult to work with in lab experiments. Additionally, the lack of in vivo data on this compound limits its potential clinical applications.
Future Directions
Future research on 4-{2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-cyanovinyl}benzoic acid could focus on improving its solubility and bioavailability, as well as exploring its potential therapeutic applications in combination with other cancer treatments. Additionally, further studies could investigate the role of BET proteins in other diseases and conditions beyond cancer.
Synthesis Methods
The synthesis of 4-{2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-cyanovinyl}benzoic acid involves several steps, including the reaction of 3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde with malononitrile, followed by the condensation of the resulting compound with 4-fluorobenzoic acid. The final product is obtained through acid-catalyzed cyclization of the intermediate compound.
Scientific Research Applications
4-{2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-cyanovinyl}benzoic acid has been studied for its potential therapeutic applications in cancer treatment, specifically for its ability to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins. These proteins play a key role in the regulation of gene expression, and aberrant activity of BET proteins has been linked to the development and progression of various cancers.
properties
IUPAC Name |
4-[(E)-2-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO4/c1-3-8-26-19-17(21)10-13(11-18(19)25-2)9-16(12-22)14-4-6-15(7-5-14)20(23)24/h1,4-7,9-11H,8H2,2H3,(H,23,24)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVYABJNVIKQPT-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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